Cas no 65183-21-3 (2-(thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole)

2-(thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole structure
65183-21-3 structure
Product Name:2-(thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
CAS No:65183-21-3
MF:C12H8N2OS
MW:228.269721031189
CID:1080508
PubChem ID:598894
Update Time:2025-04-20

2-(thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
    • 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole #
    • CBDivE_008032
    • 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazol
    • CCG-129144
    • HMS1377C05
    • 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole
    • 2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole
    • 5-Phenyl-2-(2-thienyl)-1,3,4-oxadiazole
    • AKOS000576817
    • 1,3,4-Oxadiazole, 2-phenyl-5-(2-thienyl)-
    • ZYDSVVJOKWROPS-UHFFFAOYSA-N
    • 2-(thienyl-2)-5-phenyl-1,3,4-oxadiazole
    • ChemDiv2_002865
    • SCHEMBL7059841
    • 65183-21-3
    • STK369867
    • 2-phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole
    • Inchi: 1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-14-12(15-11)10-7-4-8-16-10/h1-8H
    • InChI Key: ZYDSVVJOKWROPS-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=NN=C(C2C=CC=CC=2)O1

Computed Properties

  • Exact Mass: 228.03584
  • Monoisotopic Mass: 228.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • PSA: 38.92
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